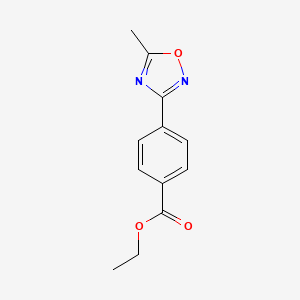

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-4-9(5-7-10)11-13-8(2)17-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJFLYBPBMSNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427808 | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-01-8 | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Introduction

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a key chemical intermediate with significant applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring system is a prevalent motif in numerous biologically active compounds, serving as a bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through the formation of the 1,2,4-oxadiazole ring via the cyclization of an O-acyl amidoxime intermediate. This intermediate is, in turn, derived from the reaction of an amidoxime with an acylating agent. The overall strategy involves a two-step process starting from commercially available or readily synthesized precursors.

The core of this synthesis lies in the heterocyclization reaction between an amidoxime and a carboxylic acid derivative.[1] Specifically, the reaction between Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate and an acetic anhydride will be the key transformation.

Detailed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary stages:

-

Formation of the Amidoxime Intermediate: Synthesis of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate from Ethyl 4-cyanobenzoate.

-

Cyclization to the 1,2,4-Oxadiazole: Reaction of the amidoxime intermediate with acetic anhydride to form the final product.

Stage 1: Synthesis of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

The initial step involves the conversion of a nitrile to an amidoxime. This transformation is a well-established and high-yielding reaction.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The resulting intermediate then undergoes proton transfer to yield the stable amidoxime.

Experimental Protocol

A detailed, step-by-step methodology for this key experiment is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-cyanobenzoate in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in water to the flask. The base is crucial to neutralize the HCl and generate free hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate, will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of this compound

This stage involves the cyclization of the amidoxime intermediate with an acylating agent to form the desired 1,2,4-oxadiazole ring. Acetic anhydride is a common and effective reagent for this transformation, providing the methyl group at the 5-position of the oxadiazole ring.

Reaction Mechanism

The synthesis of 1,2,4-oxadiazoles is typically achieved through the O-acylation of an amidoxime followed by an intramolecular cyclocondensation.[3][4] The reaction with acetic anhydride first forms an O-acetylated amidoxime intermediate. Subsequent heating promotes the elimination of a molecule of water, leading to the formation of the stable 1,2,4-oxadiazole ring.

Experimental Protocol

A detailed, step-by-step methodology for this key experiment is as follows:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate in an excess of acetic anhydride.

-

Reaction Conditions: Heat the mixture to reflux for a period of 2-4 hours. The reaction can be monitored by TLC to ensure the complete consumption of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride. The solid product will precipitate out.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and then with a cold, dilute solution of sodium bicarbonate to remove any residual acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.

Visualization of the Synthesis Pathway

Sources

"Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate" chemical properties

An In-Depth Technical Guide to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Executive Summary

This compound is a heterocyclic compound featuring a central benzene ring disubstituted with an ethyl ester and a 1,2,4-oxadiazole moiety. While not extensively characterized as an end-product, its structure is of significant interest to medicinal chemists and drug development professionals. The 1,2,4-oxadiazole ring is a well-regarded pharmacophore, frequently employed as a bioisostere for amide and ester functional groups to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the compound's predicted properties, a robust synthesis protocol based on established methodologies, an analysis of its expected spectral characteristics, and an exploration of its chemical reactivity and applications. The primary utility of this molecule lies in its role as a key synthetic intermediate, readily hydrolyzed to its corresponding carboxylic acid, a versatile building block for the construction of more complex, biologically active molecules.[3]

Molecular Overview and Physicochemical Properties

Compound Identification

| Attribute | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 850375-01-8 | [4][5] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [4] |

| Molecular Weight | 232.24 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=NC(=O)N=C2C | - |

Structural Features and Bioisosterism

The molecule's architecture is defined by two key functional domains linked by a para-substituted phenyl ring:

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a cornerstone of modern medicinal chemistry.[6] Its inclusion in drug candidates is a strategic choice to replace metabolically labile ester or amide linkages. The oxadiazole ring is generally stable to enzymatic hydrolysis, which can improve a drug's pharmacokinetic profile.[1] Its electronic properties and ability to participate in hydrogen bonding allow it to mimic the conformation and interactions of the groups it replaces.[2]

-

The Ethyl Benzoate Moiety: This group makes the compound a valuable precursor. The ethyl ester can be selectively hydrolyzed under basic or acidic conditions to yield 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This carboxylic acid derivative serves as a handle for subsequent coupling reactions (e.g., amide bond formation), enabling its incorporation into larger, more complex molecular scaffolds.[3]

Predicted Physicochemical Properties

Direct experimental data for this specific compound is not widely available. The properties below are estimated based on its structure and data from analogous compounds like ethyl benzoate.

| Property | Predicted Value | Rationale / Notes |

| Physical State | White to off-white solid | Aromatic compounds of this molecular weight are typically crystalline solids at room temperature. |

| Melting Point | 100 - 150 °C | Estimated based on similar disubstituted aromatic heterocycles. |

| Boiling Point | > 300 °C | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, THF). | The molecule is largely nonpolar, though the ester and oxadiazole moieties add some polarity. Water solubility is expected to be low.[7] |

Synthesis and Mechanistic Rationale

Primary Synthetic Route: The Amidoxime Pathway

The most prevalent and efficient method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[2][8] This is considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[2] For the target molecule, this involves the acylation of 4-(ethoxycarbonyl)benzamidoxime with an acetylating agent.

Causality of Experimental Choices:

-

Starting Material: Ethyl 4-cyanobenzoate is a commercially available and cost-effective starting point.

-

Amidoxime Formation: The conversion of a nitrile to an amidoxime using hydroxylamine is a standard, high-yielding reaction. A mild base like sodium bicarbonate is used to neutralize the HCl salt of hydroxylamine.

-

Acylation & Cyclization: The O-acylamidoxime intermediate is formed by reacting the amidoxime with an acylating agent (e.g., acetic anhydride or acetyl chloride). This intermediate is often not isolated.[8] The subsequent cyclization is a dehydration reaction, which can be promoted by heating or by using a chemical dehydrating agent or a base like pyridine.[6][9] Microwave heating has also been shown to be highly effective, significantly reducing reaction times.[9]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate)

-

To a stirred solution of ethyl 4-cyanobenzoate (1 eq.) in ethanol (5-10 mL per gram of nitrile), add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the crude amidoxime from Step 1 (1 eq.) in a suitable solvent such as pyridine or glacial acetic acid (5 mL per gram).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature, then heat to 100-110 °C for 2-4 hours, monitoring by TLC for the formation of the product.

-

Upon completion, cool the reaction mixture and pour it slowly into ice-cold water with vigorous stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectral Data Interpretation (Predicted)

No experimental spectra for this compound are publicly available. The following are predictions based on the molecular structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons: The para-substituted benzene ring will exhibit two distinct signals, both appearing as doublets due to ortho-coupling (J ≈ 8-9 Hz). The two protons adjacent to the ester group will be downfield (δ ≈ 8.1-8.3 ppm) due to the electron-withdrawing effect of the carbonyl. The two protons adjacent to the oxadiazole ring will be slightly more upfield (δ ≈ 8.0-8.2 ppm).

-

Ethyl Group: A quartet (2H, δ ≈ 4.3-4.5 ppm) for the -OCH₂- protons, coupled to the methyl group. A triplet (3H, δ ≈ 1.3-1.5 ppm) for the -CH₃ protons of the ethyl group.[10]

-

Methyl Group (Oxadiazole): A sharp singlet (3H, δ ≈ 2.6-2.8 ppm) for the methyl group attached to the C5 position of the oxadiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Carbonyl Carbon: A signal in the ester region (δ ≈ 165-167 ppm).[11]

-

Oxadiazole Carbons: Two distinct signals for the C3 and C5 carbons of the oxadiazole ring. These typically appear far downfield, in the range of δ ≈ 168-176 ppm.[1]

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (ipso-carbons attached to the ester and oxadiazole).

-

Ethyl Group Carbons: Two signals: one for the -OCH₂- carbon (δ ≈ 61-63 ppm) and one for the -CH₃ carbon (δ ≈ 14-15 ppm).

-

Methyl Carbon (Oxadiazole): A signal for the oxadiazole's methyl group, expected around δ ≈ 11-13 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 232.

-

Key Fragmentation:

-

Loss of the ethoxy group (-•OC₂H₅): [M - 45]⁺ at m/z = 187.

-

Loss of ethylene from the [M-45] fragment via McLafferty rearrangement: m/z = 160.

-

Cleavage of the ester C-O bond, loss of an ethyl radical (-•C₂H₅): [M - 29]⁺ at m/z = 203.

-

Fragmentation of the oxadiazole ring.

-

Chemical Reactivity and Stability

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring possesses a unique reactivity profile stemming from its relatively low aromaticity and a weak, polarized N-O bond.[7][12]

-

Stability: 3,5-disubstituted 1,2,4-oxadiazoles are generally stable under acidic and neutral conditions but can be susceptible to hydrolysis under harsh basic conditions.[1]

-

Nucleophilic Attack: The C3 and C5 positions of the ring are electron-deficient and can be vulnerable to attack by strong nucleophiles.[1]

-

Ring Rearrangements: The weak N-O bond makes the ring prone to thermal or photochemical rearrangements, such as the Boulton-Katritzky Rearrangement (BKR) or ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) type reactions, which convert it into other heterocyclic systems.[2][12]

-

Electrophilic Attack: The ring is deactivated towards electrophilic aromatic substitution due to the presence of the electronegative heteroatoms.[1]

Reactivity of the Ethyl Benzoate Moiety

The ethyl ester group exhibits classical ester reactivity:

-

Hydrolysis: The most important reaction for this molecule's application is its hydrolysis to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aminolysis/Amidation: Reaction with amines can form the corresponding amides, although this often requires high temperatures or catalysis.

Reactivity Map

Caption: Key reactive sites on the molecule.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary value of this compound is as a stable, easily purifiable precursor to 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.[3] This carboxylic acid is a highly versatile building block in drug discovery programs. It allows for the covalent attachment of the methyl-oxadiazole-phenyl scaffold to other molecular fragments, typically via amide bond formation with various amines, to explore structure-activity relationships (SAR).

The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is present in a wide array of compounds investigated for diverse therapeutic targets.[6] Its utility as an amide/ester bioisostere has led to its incorporation into molecules with demonstrated anticancer, anti-inflammatory, antiviral, and antibacterial activities, among others.[1][6] The presence of this scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an attractive motif for lead optimization campaigns.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. The following precautions are based on general laboratory safety and data for analogous compounds like ethyl benzoate.[13]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Pace, A., Pierro, P., & Buscemi, S. (2011).

-

Karpenko, Y., & Mykhailiuk, P. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

-

Pace, A., Piccionello, A. P., & Buscemi, S. (2018). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds. [Link]

-

Piccionello, A. P., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds. [Link]

-

Pace, A., et al. (2018). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Shakirova, D. R., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Link]

-

Li, W., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]

-

Supporting information. (2014). The Royal Society of Chemistry. [Link]

- Material safety data sheet - ethyl benzo

- Material Safety D

-

Ethyl 4-methylbenzoate. NIST WebBook. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

-

Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Al-Ostath, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Benzo[12]thiazolo[2,3-c][2][7]triazole Derivatives as Potential Anticancer Agents. Biblioteka Nauki. [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 850375-01-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (CAS No. 850375-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its core chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its role in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for ester and amide functionalities. These characteristics make the 1,2,4-oxadiazole scaffold a valuable pharmacophore in the design of novel therapeutic agents across a wide range of disease areas. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. This compound, with its distinct substitution pattern, represents a promising candidate for further investigation and development within this chemical class.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 850375-01-8 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 103.2-103.5 °C | |

| Boiling Point | 370.7 °C at 760 mmHg | |

| Flash Point | 178 °C | |

| Refractive Index | 1.534 |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the precursor, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, followed by esterification.

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

A common and efficient method for the synthesis of the 1,2,4-oxadiazole ring involves the cyclization of an O-acyl amidoxime. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Materials:

-

4-cyanobenzoic acid

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Amidoxime Formation: 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in an aqueous ethanol solution. The reaction mixture is heated to reflux for several hours to yield 4-(N'-hydroxycarbamimidoyl)benzoic acid.

-

Acetylation: The resulting amidoxime is then acetylated using acetic anhydride in a suitable solvent like pyridine or acetic acid. This step forms the O-acetyl amidoxime intermediate.

-

Cyclization: The O-acetylated intermediate is heated in a high-boiling point solvent, such as toluene or xylene, to induce cyclodehydration, leading to the formation of the 1,2,4-oxadiazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and acidified with hydrochloric acid to precipitate the product. The crude 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Esterification to this compound

The final step involves the esterification of the synthesized carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

A solution of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in an excess of absolute ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the methyl group on the oxadiazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, carbons of the oxadiazole ring, and the ethyl and methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (232.24 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N stretch of the oxadiazole ring, and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is a key structural feature in many compounds with demonstrated therapeutic potential. The unique combination of a benzoate ester and a methyl-substituted oxadiazole in this compound suggests several avenues for its exploration in drug discovery.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. The structural motifs present in this compound make it a candidate for screening against various cancer cell lines.

Anti-inflammatory Properties

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as inhibitors of inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines. The anti-inflammatory potential of this compound warrants investigation in relevant in vitro and in vivo models of inflammation.

Antimicrobial Applications

The search for novel antimicrobial agents is a critical area of research. Heterocyclic compounds, including 1,2,4-oxadiazoles, have shown promise as antibacterial and antifungal agents. The title compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Future Directions and Conclusion

This compound is a compound with a promising chemical structure for applications in drug discovery. This technical guide has provided a foundational understanding of its properties, a detailed pathway for its synthesis, and an overview of its potential therapeutic applications.

Future research should focus on the following areas:

-

Optimization of the synthesis protocol to improve yields and reduce reaction times.

-

Comprehensive biological evaluation of the compound against a wide range of biological targets and disease models.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

-

Investigation of its mechanism of action to elucidate the molecular pathways through which it exerts its biological effects.

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for this compound.

References

Sources

An In-Depth Technical Guide to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a privileged scaffold, recognized for its role as a bioisostere for esters and amides and its presence in numerous biologically active agents.[1] This document details the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven synthetic protocol with mechanistic insights. Furthermore, it explores the compound's applications as a versatile intermediate for library synthesis and its potential in developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology. Among them, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a crucial pharmacophore.[2] Its unique electronic properties and structural rigidity make it an attractive component in drug design.

One of the most powerful applications of the 1,2,4-oxadiazole ring is its function as a bioisostere for carboxylic acids and carboxamides.[1] This substitution can enhance a molecule's metabolic stability by replacing easily hydrolyzed ester or amide bonds, improve cell permeability, and fine-tune receptor-binding interactions. Consequently, the 1,2,4-oxadiazole motif is found in a wide array of compounds investigated for anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[3][4] this compound serves as a quintessential building block, providing a stable core structure that can be readily elaborated into diverse chemical libraries for screening and lead optimization.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible scientific work. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 850375-01-8[5] |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C |

| InChIKey | YFGDKALOKSAQCT-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Predicted and Experimental)

| Property | Value |

| Appearance | White to off-white solid (expected) |

| Melting Point | Not available. Typically crystalline solids. |

| Boiling Point | >350 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO). Poorly soluble in water. |

| logP | 2.5 - 3.0 (Predicted) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most robust and common method being the cyclization of an O-acylated amidoxime intermediate.[6][7] This is typically achieved by reacting an amidoxime with a carboxylic acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary and highly effective disconnection strategies for constructing this compound. Both pathways converge on the formation of the central oxadiazole ring from readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Pathway A is often preferred for its use of a simple, commercially available amidoxime (acetamidoxime) and a bespoke acid chloride, which can be easily prepared from the corresponding carboxylic acid.

Recommended Synthetic Protocol: The Amidoxime Route

This protocol details a reliable, one-pot synthesis adapted from established methodologies for forming 1,2,4-oxadiazoles from carboxylic acids and amidoximes, utilizing an in situ acid activation step.[7]

Caption: Step-by-step workflow for the synthesis protocol.

-

Acid Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-ethoxycarbonylbenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M). Stir the solution at room temperature until all solids dissolve. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

-

Causality: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This avoids the need to pre-form and handle a more sensitive acid chloride. The reaction releases CO₂ and imidazole as byproducts.[7]

-

-

Amidoxime Coupling: After stirring for 30-60 minutes at room temperature, add acetamidoxime (1.0 eq) to the reaction mixture. Continue stirring at room temperature for an additional 1-2 hours.

-

Causality: The nucleophilic nitrogen of the amidoxime attacks the activated acyl-imidazolide, displacing imidazole to form the key O-acyl amidoxime intermediate. This step is typically efficient at room temperature.

-

-

Cyclodehydration: Heat the reaction mixture to 110-120 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Causality: Thermal energy promotes the intramolecular cyclodehydration of the O-acyl amidoxime intermediate. This irreversible step involves the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.

-

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate should form.

-

Causality: The desired product is typically a water-insoluble organic solid. Pouring the DMF solution into water causes the product to precipitate out, effectively separating it from the water-soluble DMF and imidazole byproduct.

-

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed using standard analytical techniques.

| Technique | Expected Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2-8.1 (d, 2H, Ar-H ortho to oxadiazole), δ ~8.1-8.0 (d, 2H, Ar-H ortho to ester), δ 4.4 (q, 2H, -OCH₂CH₃), δ 2.6 (s, 3H, -CH₃ on oxadiazole), δ 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~175.1 (C5-oxadiazole), δ ~168.2 (C3-oxadiazole), δ ~165.8 (C=O, ester), δ ~134.0, ~130.5, ~129.9, ~127.5 (Ar-C), δ ~61.5 (-OCH₂), δ ~14.5 (-CH₂CH₃), δ ~11.8 (-CH₃ on oxadiazole). |

| Mass Spec (ESI+) | m/z 233.09 [M+H]⁺, 255.07 [M+Na]⁺. |

| IR (ATR) | ν ~2980 (C-H), ~1720 (C=O, ester), ~1610 (C=N), ~1270 (C-O). |

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a highly valuable intermediate. Its structure contains two key handles for chemical modification, making it an ideal starting point for creating focused compound libraries.

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This carboxylic acid is a critical functional group for forming hydrogen bonds with protein targets and is a common feature in many active pharmaceutical ingredients.[8]

-

Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate large libraries of amide derivatives. This allows for systematic exploration of the Structure-Activity Relationship (SAR) at this position.

-

Scaffold Stability: The core 1,2,4-oxadiazole ring is metabolically robust and provides a rigid, well-defined orientation for the substituents, which is advantageous for designing compounds with high target affinity and specificity.

The trifluoromethyl analog of the parent acid, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, has been used as an intermediate in the synthesis of small molecule inhibitors of the HIV-1 gp41 protein, highlighting the therapeutic relevance of this scaffold.[9][10] Similarly, other derivatives have been explored as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[11]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for research purposes only. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is straightforward and high-yielding, utilizing established and reliable chemical transformations. The inherent stability of the 1,2,4-oxadiazole core, combined with its utility as a bioisosteric replacement for less stable functional groups, makes this compound and its derivatives highly attractive for drug discovery programs. The two distinct functional handles—the modifiable ethyl ester and the stable methyl group—provide chemists with the tools needed to rapidly generate and optimize new chemical entities for a wide range of therapeutic targets.

References

-

Karad, S. C., & Purohit, D. M. (2022). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

-

Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1545-1570. [Link]

-

Fokin, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 515-523. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(3), 215-234. [Link]

-

Neaţu, F., Vlase, I., Pîrvu, L., Ghiţu, M. A., Niţulescu, G. M., & Drăghici, C. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 211-220. [Link]

-

Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

LookChem. (n.d.). Cas 340736-76-7, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoicacid. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 850375-01-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoicacid CAS#: 340736-76-7 [m.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to the Molecular Weight of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Abstract: This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the calculation of its molecular weight, explore its chemical identity, and discuss the critical role this fundamental property plays in research and development. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a specific organic molecule characterized by a central benzene ring substituted with an ethyl ester and a 5-methyl-1,2,4-oxadiazole moiety. Understanding its precise structure is the foundational step to determining its molecular properties.

The structural arrangement of these atoms is crucial. The molecule consists of a benzoate group where the ethyl portion forms an ester. At the para (4th) position of the benzene ring, a 1,2,4-oxadiazole ring is attached. This oxadiazole, a five-membered aromatic ring with two carbons, two nitrogens, and one oxygen atom, is further substituted with a methyl group at the 5th position.

To visualize this, the following diagram illustrates the chemical structure.

Caption: Chemical structure of this compound.

Molecular Weight Calculation and Physicochemical Properties

The molecular weight (MW) is an intrinsic property derived from the molecular formula. It is the sum of the atomic weights of all atoms in a single molecule. For C₁₂H₁₂N₂O₃, the calculation is as follows, using the standard atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 232.239 |

Based on this calculation, the molecular weight of this compound is 232.24 g/mol .[1][2] This value is a cornerstone for a variety of experimental and theoretical applications.

Key Physicochemical Properties:

Beyond molecular weight, several other properties are vital for laboratory use and are summarized below.

| Property | Value |

| Molecular Weight | 232.24 g/mol [1][2] |

| Exact Mass | 232.0848 g/mol [1] |

| Density | 1.193 g/cm³[1] |

| Melting Point | 103.2-103.5 °C[1] |

| Boiling Point | 370.7 °C at 760 mmHg[1] |

| Flash Point | 178 °C[1] |

Significance in Research and Development

The precise molecular weight of a compound is not merely a numerical identifier; it is a critical parameter that underpins numerous scientific and developmental processes.

Stoichiometry and Synthesis

In synthetic organic chemistry, the molecular weight is fundamental for stoichiometric calculations. When planning a reaction to synthesize or modify this compound, chemists must know its molecular weight to accurately measure the molar equivalents of reactants, catalysts, and reagents. This ensures optimal reaction yields and minimizes the generation of impurities.

Analytical Characterization

The molecular weight is a key parameter for verifying the identity and purity of a synthesized compound.

-

Mass Spectrometry (MS): This is one of the most powerful analytical techniques for determining molecular weight. In a mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent peak corresponding to its molecular ion (or a protonated/adducted version) would be expected around m/z 232.24. High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition.

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula, which is directly related to the molecular weight.

Drug Discovery and Development

In the context of drug discovery, molecular weight is a key descriptor in what is known as "Lipinski's Rule of Five." This rule provides a set of guidelines for predicting the drug-likeness of a molecule, particularly its potential for oral bioavailability. One of the criteria is a molecular weight of less than 500 g/mol . At 232.24 g/mol , this compound falls well within this guideline, suggesting it possesses a favorable size for potential development as a therapeutic agent.

Conclusion

The molecular weight of this compound, determined to be 232.24 g/mol , is a fundamental and indispensable piece of chemical information. It is derived directly from its molecular formula, C₁₂H₁₂N₂O₃, and is crucial for its synthesis, purification, and analytical characterization. For researchers in drug development and materials science, a thorough understanding of this property is the first step in unlocking the potential applications of this versatile molecule.

References

Sources

The Technical Guide to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. It is recognized as a bioisosteric equivalent of ester and amide functionalities, offering enhanced metabolic stability and favorable physicochemical properties. This versatile scaffold is a key component in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective. This guide provides a comprehensive technical overview of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a representative molecule embodying the therapeutic potential of this heterocyclic core.

Canonical SMILES String: CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C

Physicochemical Properties and Bioisosteric Rationale

The strategic incorporation of the 1,2,4-oxadiazole moiety in drug design is often a deliberate choice to overcome the limitations of more labile functional groups, such as esters and amides, which are susceptible to enzymatic degradation. The inherent stability of the 1,2,4-oxadiazole ring to hydrolysis can significantly improve a drug candidate's pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| LogP (predicted) | 2.5 |

| Topological Polar Surface Area (TPSA) | 62.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Note: These properties are computationally predicted and serve as a guideline for experimental design.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with an acylating agent.

Experimental Protocol: Synthesis via Acylation of Acetamidoxime with Ethyl 4-(chloroformyl)benzoate

This protocol outlines a plausible synthetic route to this compound, starting from commercially available materials.

Materials:

-

Acetamidoxime

-

Ethyl 4-(chloroformyl)benzoate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetamidoxime (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of ethyl 4-(chloroformyl)benzoate (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Applications in Drug Discovery: Targeting Inflammatory Pathways

Derivatives of 1,2,4-oxadiazole have emerged as potent modulators of various biological targets, with a significant number of compounds investigated for their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of the immune response and inflammation.[1][2] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.[3][4] Certain 1,2,4-oxadiazole derivatives have been shown to be effective inhibitors of this pathway.[5] The canonical NF-κB pathway is initiated by stimuli such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][4]

Diagram 1: Simplified Overview of the Canonical NF-κB Signaling Pathway and Point of Inhibition

Caption: Inhibition of the IKK complex by a 1,2,4-oxadiazole derivative.

Conclusion: A Scaffold with Enduring Promise

This compound serves as a compelling exemplar of the 1,2,4-oxadiazole class of compounds. Its structural features, synthetic accessibility, and the proven track record of the oxadiazole core in modulating key biological pathways underscore its relevance in contemporary drug discovery. For researchers and scientists in the field, a thorough understanding of the chemistry and biology of such scaffolds is paramount for the rational design of the next generation of therapeutics. The continued exploration of 1,2,4-oxadiazole derivatives is poised to yield novel drug candidates with improved efficacy and safety profiles for a multitude of diseases.

References

- Shishodia, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(5), 453–469.

- Seth,i G., Ahn, K. S., & Aggarwal, B. B. (2010).

- Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide.

- Selleck Chemicals. (n.d.).

- Mohan, C. D., Anilkumar, N. C., Rangappa, S., Shanmugam, M. K., Mishra, S., Chinnathambi, A., Alharbi, S. A., Bhattacharjee, A., Sethi, G., Kumar, A. P., Basappa, & Rangappa, K. S. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 74.

- Mohan, C. D., Anilkumar, N. C., Rangappa, S., Shanmugam, M. K., Mishra, S., Chinnathambi, A., Alharbi, S. A., Bhattacharjee, A., Sethi, G., Kumar, A. P., Basappa, & Rangappa, K. S. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.

- Zhang, J., Jiang, C., & Zhang, H. (2020).

- Zhang, J., Jiang, C., & Zhang, H. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020).

- Singh, A., & Kumar, R. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.

- Zhang, J., Jiang, C., & Zhang, H. (2020).

Sources

- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for esters and amides and its broad spectrum of pharmacological activities. This guide delves into the specifics of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a compound embodying the therapeutic potential of this heterocyclic core. We will explore its rational design, a detailed synthetic pathway, and methods for its characterization. Furthermore, we will discuss its potential applications in drug discovery, grounded in the extensive body of research on 1,2,4-oxadiazole derivatives.

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Drug Design

The five-membered 1,2,4-oxadiazole ring has garnered significant attention in the field of drug discovery due to its unique physicochemical properties. It serves as a metabolically stable bioisostere for ester and amide functionalities, which are often susceptible to enzymatic degradation. This bioisosteric replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability.

The 1,2,4-oxadiazole nucleus is not merely a passive scaffold; it actively participates in molecular interactions with biological targets. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of esters and amides. This allows for the retention of biological activity while improving the drug-like properties of a molecule.

The versatility of the 1,2,4-oxadiazole ring is evident in the diverse range of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects. This broad therapeutic window makes the 1,2,4-oxadiazole scaffold a privileged structure in the design of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of a key amidoxime intermediate, followed by cyclization to form the 1,2,4-oxadiazole ring.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-(Ethoxycarbonyl)benzamidoxime

-

Reaction Setup: To a solution of ethyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium bicarbonate (2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography on silica gel affords pure 4-(ethoxycarbonyl)benzamidoxime.

Part 2: Synthesis of this compound

-

Reaction Setup: The 4-(ethoxycarbonyl)benzamidoxime (1 equivalent) is dissolved in acetic anhydride.

-

Reaction Conditions: The reaction mixture is heated at reflux for a few hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system, such as ethanol/water, yields the final product, this compound, as a solid.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development.

| Property | Value | Source |

| Molecular Formula | C12H12N2O3 | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| CAS Number | 850375-01-8 | [1] |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the ethyl group of the ester, and the methyl group attached to the oxadiazole ring. The aromatic protons would likely appear as two doublets in the downfield region. The ethyl group would present as a quartet and a triplet. The methyl group on the oxadiazole ring would be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for all twelve carbons in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the carbons of the oxadiazole ring, and the carbons of the ethyl and methyl groups.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Potential Therapeutic Applications and Future Directions

The structural features of this compound suggest its potential as a valuable scaffold for the development of new therapeutic agents. The presence of the 1,2,4-oxadiazole core, a known pharmacophore with a wide range of biological activities, opens up numerous avenues for investigation.

Potential as an Anticancer Agent

Numerous studies have highlighted the potent anticancer activity of 1,2,4-oxadiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of cell cycle progression and the induction of apoptosis. The substitution pattern on the 1,2,4-oxadiazole ring can be fine-tuned to optimize anticancer potency and selectivity against specific cancer cell lines.

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of many diseases. 1,2,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes and cytokines. Further investigation into the anti-inflammatory potential of this compound and its analogs is warranted.

Potential as an Antiviral Agent

The 1,2,4-oxadiazole scaffold has been incorporated into molecules with potent antiviral activity against a range of viruses. These compounds can interfere with viral replication and entry into host cells. Given the urgent need for new antiviral therapies, exploring the potential of this compound in this area is a promising research direction.

Structure-Activity Relationship (SAR) Studies

To fully exploit the therapeutic potential of this compound, extensive structure-activity relationship (SAR) studies are necessary. This would involve the synthesis of a library of analogs with modifications at various positions of the molecule, including the ester functionality and the substituents on the aromatic and oxadiazole rings. These studies would provide valuable insights into the key structural features required for optimal biological activity and selectivity.

Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its synthesis is achievable through established chemical methodologies, and its structure contains the highly valued 1,2,4-oxadiazole pharmacophore. The diverse biological activities associated with this heterocyclic system provide a strong rationale for the further investigation of this compound and its derivatives in various disease models. Through systematic SAR studies and in-depth biological evaluation, the full therapeutic potential of this chemical scaffold can be unlocked, potentially leading to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

Sources

A-Z Guide to Structure Elucidation of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Authored by a Senior Application Scientist

Introduction

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a heterocyclic compound incorporating a 1,2,4-oxadiazole ring, a structural motif of significant interest in medicinal chemistry due to its bioisosteric properties and broad range of biological activities.[1][2] The 1,2,4-oxadiazole core is a common pharmacophore found in numerous experimental and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth technical overview of the analytical methodologies employed for the comprehensive structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the condensation of amidoximes with carboxylic acid derivatives.[4]

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule's characteristics is paramount before delving into its analytical characterization.

Molecular Formula: C₁₂H₁₂N₂O₃[5]

Molecular Weight: 232.24 g/mol [5]

Chemical Structure: The molecule consists of a central benzene ring substituted at the 1 and 4 positions. An ethyl benzoate group is attached at one end, and a 3-substituted 1,2,4-oxadiazole ring, which itself is substituted with a methyl group at the 5-position, is at the other.

Spectroscopic Analysis for Structural Confirmation

A multi-faceted spectroscopic approach is essential for the unambiguous elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

-

Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around 1.4 ppm, and a quartet for the methylene protons (-CH₂-) around 4.4 ppm. This pattern is characteristic of an ethyl ester.[6]

-

Aromatic Protons: The protons on the central benzene ring will appear as two doublets in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, the protons ortho to the ester group will be downfield compared to those ortho to the oxadiazole ring.

-

Oxadiazole Methyl Group: A singlet for the methyl protons on the oxadiazole ring is anticipated around 2.6 ppm.

-

¹³C NMR Spectroscopy

-

Protocol: A concentrated solution of the compound in a deuterated solvent is used for ¹³C NMR analysis.

-

Expected Chemical Shifts (δ):

-

Ester Carbonyl: The carbonyl carbon of the ethyl ester will have a characteristic chemical shift in the range of 165-175 ppm.[7][8]

-

Aromatic Carbons: The carbons of the benzene ring will resonate between 120-140 ppm. The carbon attached to the ester group and the one attached to the oxadiazole ring will be deshielded.

-

Oxadiazole Ring Carbons: The two carbons within the oxadiazole ring will appear in the range of 160-180 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around 61 ppm, and the methyl carbon (-CH₃) will be around 14 ppm.[7][8]

-

Oxadiazole Methyl Carbon: The methyl carbon attached to the oxadiazole ring will have a chemical shift of approximately 11-12 ppm.

-

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.4 (triplet) | ~14 |

| Ethyl (-CH₂-) | ~4.4 (quartet) | ~61 |

| Aromatic (C-H) | ~7.2 - 8.2 (two doublets) | ~127 - 132 |

| Aromatic (C-ester) | - | ~133 |

| Aromatic (C-oxadiazole) | - | ~125 |

| Oxadiazole (-CH₃) | ~2.6 (singlet) | ~11-12 |

| Oxadiazole (C3) | - | ~168 |

| Oxadiazole (C5) | - | ~175 |

| Ester (C=O) | - | ~165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[9][10]

-

C=N Stretch (Oxadiazole): A medium to strong band in the region of 1610-1620 cm⁻¹ corresponds to the C=N bond in the oxadiazole ring.[11]

-

C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester, typically around 1270 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[9]

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 232.

-

Key Fragment Ions:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 187.

-

Loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z 203.

-

Cleavage of the ester group to give the 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl cation at m/z 205.

-

Fragmentation of the oxadiazole ring can also occur.

-

-

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are crucial for determining the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Stationary Phase: A C18 reversed-phase column is typically suitable.

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

-

Expected Result: A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC)

-

Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Injector and Detector Temperature: Typically set to 250-300 °C.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape.

-

-

Expected Result: A single peak confirms the volatility and thermal stability of the compound and its purity.

Overall Workflow for Structure Elucidation

The logical flow of experiments ensures a comprehensive and validated structural assignment.

Conclusion

The structure elucidation of this compound requires a synergistic application of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide outlines the fundamental principles and expected outcomes for the key analytical methods, providing a solid framework for researchers in the field of medicinal and organic chemistry.

References

-

Durden, J. A., & Heywood, D. L. (1964). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 29(12), 3625–3627. [Link]

-

Tarasov, A. V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7529. [Link]

-

Ostapchuk, E. N., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

-

Le, T. A., & Makara, M. W. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(20), 3561–3564. [Link]

-

Ostapchuk, E. N., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.[Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 4, 32. [Link]

-

Hussein, M. A., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(10), 11636–11650. [Link]

-

Biernacki, K., et al. (2023). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate.[Link]

-

de Oliveira, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(13), 5022. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate.[Link]

-

Islam, S. M., et al. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.[Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

El-Gohary, N. S. (2008). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 13(2), 347–357. [Link]

-

NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-